molecular formula C4H8ClF2NO2 B058856 2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride CAS No. 1346597-54-3

2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride

Cat. No. B058856
M. Wt: 181.21 g/mol
InChI Key: NLPGSAKVSPCHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 2,2-difluoro-3-hydroxyacids, closely related to 2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride, can be achieved through a mild and efficient process. This involves the treatment of 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones with base under mild conditions. The method is notable for its selective cleavage of the CO-CF3 bond without affecting the CO-CF2R bond, providing good to excellent yields using hexafluoro-2-propanol as a fluorine source (Jiménez, Bosch, & Guerrero, 2005).

Molecular Structure Analysis

Although specific analyses detailing the molecular structure of 2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride were not directly found, the synthesis process and the molecular interactions within similar compounds provide valuable insights into its structural characteristics. The selective reactions and the molecular configurations of related difluoro compounds suggest a significant influence of the difluoro groups on the molecular architecture and stability.

Chemical Reactions and Properties

The electrochemical fluorination of nitrogen-containing carboxylic acids demonstrates the potential for generating key precursors to soft-type fluorochemicals. This process yields perfluoroacid fluorides with considerable surface tension lowering in aqueous solutions, highlighting the reactivity and utility of fluorinated compounds in chemical synthesis and applications (Abe et al., 1992).

Scientific Research Applications

Vibrational Spectroscopy and Polymorphism in Drug Development

A study utilized vibrational spectroscopy and thermal analysis to characterize the polymorphism of a related tetralin derivative, aiming at cardiovascular disease treatment. This research highlighted the importance of identifying different polymorphs of pharmaceutical compounds, which can significantly affect drug efficacy and stability. The study's findings are crucial for understanding the manufacturing and storage conditions that may influence drug polymorphism (Taddei, Torreggiani, & Fini, 2002).

Synthetic Methodologies

Research on synthetic methodologies has led to the development of new processes for creating 2,2-difluoro-3-hydroxyacids. One study presented a novel, efficient synthesis approach via selective haloform reactions, offering a convenient pathway for producing long-chain 2,2-difluoro-3-hydroxyacids. This method is marked by its simplicity, good yields, and the use of inexpensive reagents, demonstrating the synthetic versatility of fluorinated compounds (Jiménez, Bosch, & Guerrero, 2005).

Advanced Materials Development

Fluorinated compounds have also been explored for creating advanced materials. For example, novel copolymers incorporating difluoro and chlorofluoro elements have been synthesized, showing high glass transition temperatures and potential for high-performance applications. Such materials are of interest for their unique properties, including thermal stability and solubility in various solvents, which are valuable in many industrial applications (Kharas et al., 2000).

Fluorescence Applications

In the realm of fluorescence, the compound's derivatives have been investigated for potential applications. A study explored the conjugation of naphthalene derivatives with amino acids, leading to highly fluorescent compounds suitable for biological assays. Such research underscores the utility of fluorinated compounds in developing novel fluorescent markers for scientific and medical diagnostics (Frade et al., 2007).

Safety And Hazards

The safety and hazards information for “2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride” is not mentioned in the available resources.


Future Directions

The future directions for “2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride” are not mentioned in the available resources.


Please note that this information is based on the available resources and may not be fully comprehensive.


properties

IUPAC Name

2,2-difluoro-3-(methylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO2.ClH/c1-7-2-4(5,6)3(8)9;/h7H,2H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPGSAKVSPCHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(=O)O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride

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